molecular formula C21H25ClFNO3 B1665088 1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride CAS No. 21492-45-5

1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride

Cat. No.: B1665088
CAS No.: 21492-45-5
M. Wt: 393.9 g/mol
InChI Key: VLXVGMDGBFTXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methoxyphenoxy group, and a pyrrolidinyl group attached to a butyrophenone backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their coupling and subsequent functional group modifications. Common reagents used in the synthesis include fluorinated phenols, methoxyphenols, and pyrrolidine derivatives. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, acids, bases, and organic solvents. The reaction conditions vary depending on the desired transformation, with parameters such as temperature, pressure, and reaction time being carefully controlled .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated butyrophenone derivatives and pyrrolidinyl-substituted phenones. Examples include:

  • 4-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone
  • 4-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone acetate

Uniqueness

What sets 4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, while the methoxyphenoxy and pyrrolidinyl groups contribute to its specific interactions with molecular targets.

Properties

CAS No.

21492-45-5

Molecular Formula

C21H25ClFNO3

Molecular Weight

393.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C21H24FNO3.ClH/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H

InChI Key

VLXVGMDGBFTXOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl

Canonical SMILES

COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-1900 hydrochloride, AHR-1900 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride
Reactant of Route 5
1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride
Reactant of Route 6
1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride

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